![molecular formula C17H21N5O2S2 B2961547 2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105225-03-3](/img/structure/B2961547.png)
2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations in lab experiments have been studied.
Scientific Research Applications
Antidepressant Drug Synthesis
The structural complexity of this compound indicates its potential use in the synthesis of antidepressant drugs . Metal-catalyzed reactions are pivotal in creating key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . The compound could serve as a precursor or intermediate in the catalytic synthesis of new antidepressant molecules, contributing to the development of drugs with rapid onset, fewer side effects, and enhanced cognitive functions.
Antiviral Agents
Indole derivatives, which share structural similarities with our compound of interest, have been reported to possess significant antiviral activities . This suggests that the compound could be modified to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs that could be effective against a range of RNA and DNA viruses.
Metabolic Disorder Treatments
Compounds with similar structures have been studied for their effects on metabolic disorders. For instance, they have been investigated for their potential to act as non-selective α-adrenoceptor antagonists, which could offer therapeutic benefits for conditions like obesity, hyperglycemia, and hypertriglyceridemia . This compound could be explored for its efficacy in improving metabolic health and regulating body weight.
properties
IUPAC Name |
2-[[5-[4-[2-(3-methylphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c1-12-3-2-4-13(9-12)10-15(24)21-5-7-22(8-6-21)16-19-20-17(26-16)25-11-14(18)23/h2-4,9H,5-8,10-11H2,1H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOJSOHLKGPMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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